6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14985423
InChI: InChI=1S/C23H17ClO3/c1-15-6-5-7-16(10-15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)17-8-3-2-4-9-17/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C23H17ClO3
Molecular Weight: 376.8 g/mol

6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14985423

Molecular Formula: C23H17ClO3

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C23H17ClO3
Molecular Weight 376.8 g/mol
IUPAC Name 6-chloro-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one
Standard InChI InChI=1S/C23H17ClO3/c1-15-6-5-7-16(10-15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)17-8-3-2-4-9-17/h2-13H,14H2,1H3
Standard InChI Key DPJRJRLMWSNNSW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Introduction

6-Chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound features a chloro group at the 6th position, a 3-methylbenzyl ether at the 7th position, and a phenyl group at the 4th position of its chromen-2-one core structure. The molecular formula of this compound is C23H19ClO3, and its molecular weight is approximately 376.8 g/mol.

Synthesis and Chemical Reactions

The synthesis of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves several key steps, including the reaction of appropriate starting materials under controlled conditions. The compound can undergo various chemical reactions to modify its properties or synthesize derivatives with improved biological activities.

Reaction TypeDescription
SubstitutionChlorine can be replaced with nucleophiles.
OxidationPotential oxidation of the ether linkage.
ReductionCarbonyl group can be reduced to form alcohols.

Biological Activities and Potential Applications

Chromen-2-one derivatives, including 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, are of interest in medicinal chemistry due to their diverse biological activities. These compounds have been explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological ActivityPotential Application
AntimicrobialTreatment of infections
AnticancerCancer therapy
Anti-inflammatoryInflammation-related diseases

Comparison with Similar Compounds

Similar compounds, such as 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one and 6-chloro-7-(4-fluorophenyl)methoxy)-4-phenyl-2H-chromen, exhibit different biological activities due to variations in their functional groups. The unique arrangement of functional groups in 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one contributes to its distinct properties and potential applications.

CompoundUnique Features
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-oneHydroxy group instead of methoxy group
6-Chloro-7-(4-fluorophenyl)methoxy)-4-phenyl-2H-chromenFluorinated phenyl group

Future Research Directions

Future research should focus on exploring the detailed mechanisms of action for 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one and its derivatives. This includes investigating its interactions with biological targets and evaluating its efficacy in preclinical models for various diseases. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for advancing its potential therapeutic applications.

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